molecular formula C23H22N8O2 B2748210 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)piperidine-4-carboxamide CAS No. 1428352-99-1

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)piperidine-4-carboxamide

Cat. No.: B2748210
CAS No.: 1428352-99-1
M. Wt: 442.483
InChI Key: LAOKHPOECNHVRJ-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H22N8O2 and its molecular weight is 442.483. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

Research has focused on synthesizing novel fused heterobicycles, such as substituted pyrazolo[4,3-c]pyridine-3-ols, highlighting the interest in developing new synthetic methodologies for complex heterocyclic compounds. These efforts aim to expand the chemical space of heterocycles due to their prevalence in bioactive molecules (Karthikeyan, Vijayakumar, & Sarveswari, 2014). Similarly, the functionalization reactions of specific carboxylic acids and their derivatives with diaminopyridines have been explored to yield novel heterocyclic structures, demonstrating the versatility and reactivity of these chemical frameworks in constructing biologically relevant molecules (Yıldırım, Kandemirli, & Demir, 2005).

Biological Activities and Potential Therapeutic Applications

Certain derivatives with structural elements similar to the compound have been investigated for their antimicrobial and antituberculosis activities. For instance, thiazole-aminopiperidine hybrid analogues have been designed and synthesized as Mycobacterium tuberculosis GyrB inhibitors, showing promising activity against tuberculosis with minimal cytotoxicity, indicating potential applications in antimicrobial therapy (Jeankumar et al., 2013). This research underscores the importance of such molecules in addressing global health challenges by providing new therapeutic options.

Properties

IUPAC Name

N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N8O2/c32-22-9-6-19(26-29-22)17-4-1-2-5-18(17)25-23(33)16-10-14-30(15-11-16)20-7-8-21(28-27-20)31-13-3-12-24-31/h1-9,12-13,16H,10-11,14-15H2,(H,25,33)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOKHPOECNHVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3)C4=NN=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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